molecular formula C22H19N3O3S B2377641 4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile CAS No. 1112296-13-5

4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile

Cat. No.: B2377641
CAS No.: 1112296-13-5
M. Wt: 405.47
InChI Key: UEJGHVICLHDIHB-UHFFFAOYSA-N
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Description

4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile is a complex organic compound that features a quinoline ring system, a piperidine moiety, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Sulfonylation: The sulfonyl group is introduced by reacting the quinoline-piperidine intermediate with a sulfonyl chloride reagent under basic conditions.

    Benzonitrile Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core and have similar biological activities.

    Piperidine Derivatives: Compounds like piperidine itself and its derivatives are widely used in medicinal chemistry for their pharmacological properties.

Uniqueness

4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile is unique due to its combination of a quinoline ring, piperidine moiety, and benzonitrile group, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

4-[3-(piperidine-1-carbonyl)quinolin-4-yl]sulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c23-14-16-8-10-17(11-9-16)29(27,28)21-18-6-2-3-7-20(18)24-15-19(21)22(26)25-12-4-1-5-13-25/h2-3,6-11,15H,1,4-5,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJGHVICLHDIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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